molecular formula C14H10F2O2 B6398094 4-Fluoro-3-(2-fluoro-4-methylphenyl)benzoic acid CAS No. 1261961-39-0

4-Fluoro-3-(2-fluoro-4-methylphenyl)benzoic acid

Cat. No.: B6398094
CAS No.: 1261961-39-0
M. Wt: 248.22 g/mol
InChI Key: KHZZIHRVOXBZOL-UHFFFAOYSA-N
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Description

4-Fluoro-3-(2-fluoro-4-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H10F2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with fluorine and methyl groups

Properties

IUPAC Name

4-fluoro-3-(2-fluoro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-4-10(13(16)6-8)11-7-9(14(17)18)3-5-12(11)15/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZZIHRVOXBZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689195
Record name 2',6-Difluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-39-0
Record name 2',6-Difluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(2-fluoro-4-methylphenyl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: Aryl halide (e.g., 4-fluoro-3-iodobenzoic acid), boronic acid (e.g., 2-fluoro-4-methylphenylboronic acid)

    Catalyst: Palladium(0) complex (e.g., Pd(PPh3)4)

    Base: Potassium carbonate (K2CO3)

    Solvent: A mixture of water and an organic solvent (e.g., tetrahydrofuran, THF)

    Temperature: Typically around 80-100°C

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(2-fluoro-4-methylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide, NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-Fluoro-3-(2-fluoro-4-methylphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2-fluoro-4-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid
  • 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid
  • 2-Fluoro-5-(2-fluoro-4-methylphenyl)benzoic acid
  • 4-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid

Uniqueness

4-Fluoro-3-(2-fluoro-4-methylphenyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties

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